molecular formula C19H21N5O2 B2699704 3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034582-26-6

3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

货号: B2699704
CAS 编号: 2034582-26-6
分子量: 351.41
InChI 键: BBVCSHLETLLWLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and a pyrazinyl moiety, linked to a benzonitrile group. Its molecular formula is C19H24N4OC_{19}H_{24}N_4O, and it is characterized by several functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have been studied for their potential as inhibitors of spleen tyrosine kinase (Syk) , which plays a critical role in immune response and inflammation.

Inhibition of Kinases

Research indicates that derivatives of pyrazine can act as selective inhibitors of kinases such as CHK1. For instance, studies have shown that modifications in the structure can lead to significant changes in potency and selectivity against CHK1 and CHK2 kinases . The introduction of a nitrile group in related compounds has been associated with increased potency, suggesting that similar modifications could enhance the activity of our compound.

The proposed mechanism of action involves the binding of the compound to the ATP-binding site of target kinases, leading to inhibition of their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapies.

Case Studies and Experimental Findings

  • CHK1 Inhibition Studies : In a series of experiments focusing on pyrazine derivatives, compounds were evaluated for their ability to inhibit CHK1. The results indicated that certain substitutions could enhance selectivity and potency. For example, compounds with an additional nitrile group exhibited improved IC50 values compared to their counterparts without this modification .
  • Cytotoxicity Assays : Various studies assessed the cytotoxic effects of similar compounds on cancer cell lines. The results demonstrated that certain derivatives caused significant DNA fragmentation and activated apoptotic pathways in leukemia cells, indicating potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that specific structural features are crucial for biological activity. The presence of both dimethylamino and pyrazinyl groups was found to be essential for maintaining potency against targeted kinases .

Table 1: Biological Activity Summary

Compound NameTarget KinaseIC50 (nM)Selectivity Ratio (CHK2/CHK1)
Compound ACHK1505
Compound BCHK225010
3-Dimethylamino-Pyrazine DerivativeCHK1304

Table 2: Cytotoxicity Data

Cell LineCompound TestedConcentration (µM)Effect Observed
HL-60 (Leukemia)3-(...)10DNA fragmentation
HSC-2 (Oral Carcinoma)3-(...)100Minimal effect
Normal Fibroblasts3-(...)50No significant toxicity

属性

IUPAC Name

3-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23(2)17-18(22-9-8-21-17)26-16-7-4-10-24(13-16)19(25)15-6-3-5-14(11-15)12-20/h3,5-6,8-9,11,16H,4,7,10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVCSHLETLLWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。